molecular formula C20H27NOS B13442071 rac-Rotigotine-d3 Methyl Ether

rac-Rotigotine-d3 Methyl Ether

Cat. No.: B13442071
M. Wt: 332.5 g/mol
InChI Key: AXOQYAWBBDSEMG-FIBGUPNXSA-N
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Preparation Methods

The synthesis of rac-Rotigotine-d3 Methyl Ether involves several steps, including the incorporation of deuterium atoms. Industrial production methods often involve high-performance liquid chromatography to ensure the purity and quality of the final product .

Chemical Reactions Analysis

rac-Rotigotine-d3 Methyl Ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

rac-Rotigotine-d3 Methyl Ether is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for tracing studies. Similar compounds include:

These compounds share similar therapeutic applications but differ in their chemical structure and pharmacokinetic properties.

Properties

Molecular Formula

C20H27NOS

Molecular Weight

332.5 g/mol

IUPAC Name

5-methoxy-N-(2-thiophen-2-ylethyl)-N-(3,3,3-trideuteriopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3

InChI Key

AXOQYAWBBDSEMG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC

Origin of Product

United States

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